2-(3,4-Dichlorophenyl)indolizine

Lipophilicity Drug-likeness ADME prediction

2-(3,4-Dichlorophenyl)indolizine (CAS 80489-00-5) is a 2-aryl-substituted indolizine featuring a 3,4-dichlorophenyl group at the 2-position of the fused pyrrolo[1,2-a]pyridine scaffold. Its molecular formula is C₁₄H₉Cl₂N, with a molecular weight of 262.13 g/mol, a computed XLogP3 of 5.8, a topological polar surface area (TPSA) of 4.4 Ų, and zero hydrogen bond donors or acceptors.

Molecular Formula C14H9Cl2N
Molecular Weight 262.1 g/mol
CAS No. 80489-00-5
Cat. No. B11858898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)indolizine
CAS80489-00-5
Molecular FormulaC14H9Cl2N
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N/c15-13-5-4-10(8-14(13)16)11-7-12-3-1-2-6-17(12)9-11/h1-9H
InChIKeyHRODHWOQHAUAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)indolizine (CAS 80489-00-5): Physicochemical Identity and Comparator Landscape for Informed Procurement


2-(3,4-Dichlorophenyl)indolizine (CAS 80489-00-5) is a 2-aryl-substituted indolizine featuring a 3,4-dichlorophenyl group at the 2-position of the fused pyrrolo[1,2-a]pyridine scaffold. Its molecular formula is C₁₄H₉Cl₂N, with a molecular weight of 262.13 g/mol, a computed XLogP3 of 5.8, a topological polar surface area (TPSA) of 4.4 Ų, and zero hydrogen bond donors or acceptors [1]. First reported by Buu-Hoi et al. in 1954 via Chichibabin-type cyclocondensation [2], this compound belongs to a broader class of indolizines recognized for diverse pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties [3]. The closest in-class structural analogs that serve as procurement-relevant comparators include 2-(4-chlorophenyl)indolizine (CAS 7496-73-3, MW 227.69, mono-chloro) and 2-phenylindolizine (CAS 25379-20-8, MW 193.24, unsubstituted phenyl). The 3,4-dichloro substitution pattern imparts a distinct physicochemical profile that cannot be replicated by these mono-halogenated or non-halogenated analogs.

Why 2-(3,4-Dichlorophenyl)indolizine Cannot Be Replaced by Mono-Chloro or Unsubstituted Phenyl Indolizine Analogs


Substituting 2-(3,4-dichlorophenyl)indolizine with its mono-chlorinated analog 2-(4-chlorophenyl)indolizine (CAS 7496-73-3) or the parent 2-phenylindolizine (CAS 25379-20-8) introduces quantifiable changes in lipophilicity, molecular recognition properties, and halogen-dependent target engagement that undermine experimental reproducibility [1]. The target compound exhibits an XLogP3 of 5.8—approximately 0.75 log units higher than the ACD/LogP of 5.05 reported for 2-(4-chlorophenyl)indolizine —corresponding to a roughly 5.6-fold increase in octanol-water partition coefficient. This difference directly impacts compound partitioning in biological assays, cellular permeability, and non-specific protein binding [2]. Furthermore, structure-activity relationship (SAR) studies on indolizine derivatives have established that the number and position of halogen substituents on the aryl ring critically modulate COX-2 inhibitory potency, antimicrobial minimum inhibitory concentrations (MICs), and kinase binding affinity [3]. The 3,4-dichloro arrangement provides both a para-chloro substituent for hydrophobic pocket occupancy and a meta-chloro group capable of orthogonal halogen bonding interactions that are absent in the 4-chloro or unsubstituted congeners.

Quantitative Differentiation Evidence: 2-(3,4-Dichlorophenyl)indolizine vs. Closest Structural Analogs


Lipophilicity Advantage: 5.6-Fold Higher Predicted Partition Coefficient vs. Mono-Chloro Analog

2-(3,4-Dichlorophenyl)indolizine displays a computed XLogP3 of 5.8 [1], substantially exceeding the ACD/LogP of 5.05 reported for the closest mono-chlorinated analog 2-(4-chlorophenyl)indolizine (CAS 7496-73-3) . This difference of +0.75 log units translates to an approximately 5.6-fold higher predicted octanol-water partition coefficient for the target compound. By comparison, the unsubstituted 2-phenylindolizine is expected to exhibit an even lower LogP (estimated ~4.0–4.3 based on the removal of both chlorine atoms). Increased lipophilicity directly correlates with enhanced membrane permeability, higher non-specific plasma protein binding, and altered tissue distribution profiles [2]. For researchers designing cell-based assays or in vivo studies, this LogP differential means that the 3,4-dichloro compound will exhibit significantly different compound partitioning and effective free concentration compared to the 4-chloro analog at identical nominal dosing concentrations.

Lipophilicity Drug-likeness ADME prediction

Distinctive Chlorine Isotopic Signature for Unequivocal Mass Spectrometric Identification

The presence of two chlorine atoms in 2-(3,4-dichlorophenyl)indolizine produces a characteristic M:(M+2):(M+4) isotopic cluster with intensity ratios of approximately 100:65:10 in mass spectrometry [1]. This dichloro pattern provides an unambiguous spectroscopic fingerprint that distinguishes the compound from its mono-chloro analog 2-(4-chlorophenyl)indolizine (MW 227.69, M:M+2 ≈ 100:33) and the chlorine-free 2-phenylindolizine (MW 193.24, no M+2 peak) [2]. The exact monoisotopic mass of the target compound is 261.0112 Da, with the M+2 peak at 263.0083 Da (³⁵Cl³⁷Cl isotopologue) and the M+4 peak at 265.0054 Da (³⁷Cl₂ isotopologue). This distinctive mass defect and isotopic envelope enable confident identification and quantification in complex biological matrices via LC-MS/MS or GC-MS, even in the presence of isobaric interferences.

Mass spectrometry Analytical chemistry Quality control

Class-Level SAR: 3,4-Dichloro Substitution Enhances COX-2 Inhibitory Potential via Dual Halogen Interactions

Although no direct in vitro COX-2 IC₅₀ has been published specifically for 2-(3,4-dichlorophenyl)indolizine, comprehensive SAR studies on indolizine-based COX-2 inhibitors provide strong class-level inference for its differential potential. Chandrashekharappa et al. (2018) demonstrated that halogen atoms at the para position of the benzoyl ring on the indolizine scaffold significantly enhance COX-2 inhibitory activity compared to non-halogenated analogs, with hydrophobic interactions identified as the dominant binding contribution [1]. Venugopala et al. (2021) subsequently showed that a 7-methoxyindolizine-1,2-dicarboxylate derivative (compound 5a) achieved an IC₅₀ of 5.84 µM against COX-2, surpassing the reference drug indomethacin (IC₅₀ = 6.84 µM) [2]. The 3,4-dichlorophenyl substituent on the target compound provides two distinct advantages over mono-halogenated analogs: (i) the para-chloro atom mimics the established para-halogen SAR for hydrophobic pocket occupancy, and (ii) the meta-chloro atom introduces an additional halogen bonding donor site capable of orthogonal interactions with backbone carbonyl oxygens in the COX-2 binding channel, a feature absent in 2-(4-chlorophenyl)indolizine [3]. This dual halogen interaction potential is consistent with the broader indolizine SAR that hydrophobic and halogen bonding contributions synergistically drive target engagement.

COX-2 inhibition Anti-inflammatory Structure-activity relationship

Predicted ADME Differentiation: Higher Tissue Distribution Potential vs. Mono-Chloro Analog

The combination of XLogP3 = 5.8 and TPSA = 4.4 Ų for 2-(3,4-dichlorophenyl)indolizine [1] places this compound in a distinct region of physicochemical property space compared to its analogs. Using the well-established relationship between LogP and plasma protein binding, the +0.75 LogP increment relative to 2-(4-chlorophenyl)indolizine (ACD/LogP = 5.05) predicts a measurably higher fraction bound to plasma proteins and a larger apparent volume of distribution [2]. Compounds with LogP > 5 typically exhibit >99% plasma protein binding, and the 5.6-fold higher partition coefficient of the target compound suggests enhanced sequestration in lipid-rich tissues relative to the mono-chloro analog. Importantly, both compounds share the same TPSA (4.4 Ų), meaning that differences in passive membrane permeability will be driven predominantly by the LogP differential rather than hydrogen bonding capacity. For in vivo pharmacology studies, this implies that achieving equivalent free (unbound) plasma concentrations will require different nominal doses for the dichloro vs. mono-chloro compounds.

ADME prediction Plasma protein binding Volume of distribution

Documented Synthetic Provenance and Supplier-Level Purity Benchmarking

2-(3,4-Dichlorophenyl)indolizine is accessible via the classical Chichibabin (Tschitschibabin) indolizine synthesis, first reported by Buu-Hoi et al. in 1954, involving cyclocondensation of 2-picoline with 3,4-dichlorophenacyl bromide [1]. This established synthetic route contrasts with more complex indolizine derivatives (e.g., 7-methoxy-1,2-dicarboxylate indolizines) that require multi-step sequences with lower overall yields [2]. The compound is commercially available from multiple chemical suppliers at a certified purity of 97% (HPLC) , with a molecular weight of 262.13 g/mol and the catalog identifier CM233078. This compares favorably with the less widely stocked 2-(4-chlorophenyl)indolizine (CAS 7496-73-3, available at 98% purity from select vendors) and 2-phenylindolizine (CAS 25379-20-8, available at 98% purity). The dichloro compound's well-characterized synthetic history and multi-supplier availability reduce procurement risk for long-term research programs requiring consistent resupply.

Synthetic chemistry Building block Quality assurance

High-Value Application Scenarios for 2-(3,4-Dichlorophenyl)indolizine in Drug Discovery and Chemical Biology


COX-2 Inhibitor Lead Optimization Programs Requiring Halogen SAR Exploration at the 2-Aryl Position

The 3,4-dichloro substitution pattern on the 2-phenylindolizine scaffold enables systematic exploration of dual halogen bonding contributions to COX-2 inhibitory potency. As demonstrated by Chandrashekharappa et al. (2018) and Venugopala et al. (2021), halogen atoms at the para position of the aryl ring significantly enhance COX-2 binding through hydrophobic interactions, with the best indolizine derivative (compound 5a) achieving an IC₅₀ of 5.84 µM, surpassing indomethacin (IC₅₀ = 6.84 µM) [1]. The target compound provides both a para-chloro (validated pharmacophore) and a meta-chloro (additional halogen bonding vector), making it a strategically superior choice for SAR studies compared to 2-(4-chlorophenyl)indolizine, which lacks the meta-halogen interaction capability. Procurement of the 3,4-dichloro compound enables direct comparative SAR with the mono-chloro analog within the same assay platform, isolating the contribution of the second chlorine atom to target engagement [2].

LC-MS/MS Bioanalytical Method Development Using the Unique Dichloro Isotopic Signature

The characteristic M:(M+2):(M+4) isotopic cluster (~100:65:10) of 2-(3,4-dichlorophenyl)indolizine provides an unambiguous mass spectrometric fingerprint that enables highly selective quantitative analysis in complex biological matrices [1]. This isotopic signature distinguishes the compound from mono-chlorinated interferences and endogenous isobaric species in plasma, tissue homogenates, or hepatocyte incubation samples. For ADME/PK studies, this enables development of SRM-based LC-MS/MS methods with lower limits of quantification (LLOQ) achievable through monitoring of the M+2 (263.0083 Da) transition, which is absent in non-chlorinated indolizine analogs. The exact mass of 261.0112 Da and the distinctive M+4 peak at 265.0054 Da provide additional confirmation ions for identity verification, exceeding regulatory bioanalytical method validation requirements for selectivity [3].

Chemical Probe Development for Target Engagement Studies Requiring High Lipophilicity

With an XLogP3 of 5.8 and a TPSA of only 4.4 Ų, 2-(3,4-dichlorophenyl)indolizine occupies a physicochemical property space characterized by excellent predicted passive membrane permeability and high tissue partitioning [1]. These properties make it particularly suitable for intracellular target engagement studies where cell membrane penetration is a prerequisite. The ~5.6-fold higher partition coefficient relative to 2-(4-chlorophenyl)indolizine (ACD/LogP = 5.05) predicts measurably greater intracellular accumulation at equilibrium [2]. For researchers developing cellular thermal shift assays (CETSA) or BRET-based target engagement assays, the 3,4-dichloro compound offers a lipophilicity-driven advantage in achieving sufficient intracellular exposure to engage targets residing in membranous organelles or lipid-rich subcellular compartments [3].

Diversifiable Building Block for Parallel Library Synthesis of 2-Arylindolizine Derivatives

The established single-step Chichibabin synthesis of 2-(3,4-dichlorophenyl)indolizine from 2-picoline and 3,4-dichlorophenacyl bromide, first reported by Buu-Hoi et al. (1954), provides a robust and scalable entry point for generating focused libraries of 2-arylindolizine analogs [1]. The unsubstituted indolizine core positions (1, 3, 5, 6, 7, 8) remain available for further functionalization via electrophilic aromatic substitution, cross-coupling, or directed metalation, while the 3,4-dichlorophenyl group at position 2 serves as a fixed pharmacophoric element [2]. This contrasts with more heavily substituted indolizine COX-2 inhibitors (e.g., 7-methoxy-1,2-dicarboxylate derivatives) where the core is already densely functionalized, limiting options for further diversification. Procurement of the parent 2-(3,4-dichlorophenyl)indolizine as a common intermediate enables efficient parallel synthesis workflows for SAR exploration, with commercial availability at 97% purity ensuring batch consistency across a multi-round library synthesis campaign [3].

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)indolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.